molecular formula C18H20ClNO3 B5760989 N-(2-chlorobenzyl)-3,4-diethoxybenzamide

N-(2-chlorobenzyl)-3,4-diethoxybenzamide

Cat. No. B5760989
M. Wt: 333.8 g/mol
InChI Key: UHWQGOWQFBYLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3,4-diethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDEB belongs to the class of benzamides and is a derivative of 3,4-diethoxybenzoic acid.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by N-(2-chlorobenzyl)-3,4-diethoxybenzamide leads to increased acetylation of histones, resulting in gene expression changes that can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models of arthritis, N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to reduce inflammation and cartilage damage by inhibiting the activity of inflammatory enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3,4-diethoxybenzamide is a potent inhibitor of HDACs and has shown promising results in preclinical studies. However, its use in clinical trials is hindered by its low solubility and poor pharmacokinetic properties. Further research is needed to develop more efficient methods of drug delivery and to optimize the pharmacokinetics of N-(2-chlorobenzyl)-3,4-diethoxybenzamide.

Future Directions

Future research on N-(2-chlorobenzyl)-3,4-diethoxybenzamide should focus on optimizing its pharmacokinetic properties and developing more efficient methods of drug delivery. Additionally, further studies are needed to investigate the potential of N-(2-chlorobenzyl)-3,4-diethoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. The development of more selective HDAC inhibitors that target specific isoforms of HDACs may also lead to more effective and less toxic therapies.

Synthesis Methods

N-(2-chlorobenzyl)-3,4-diethoxybenzamide can be synthesized using a multistep process involving the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by reaction with 2-chlorobenzylamine. The resulting product is then subjected to a coupling reaction with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to yield N-(2-chlorobenzyl)-3,4-diethoxybenzamide.

Scientific Research Applications

N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(2-chlorobenzyl)-3,4-diethoxybenzamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-3-22-16-10-9-13(11-17(16)23-4-2)18(21)20-12-14-7-5-6-8-15(14)19/h5-11H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWQGOWQFBYLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3,4-diethoxybenzamide

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